(3,4-二甲氧基苯基)(4-(6-(吡啶-3-基氨基)哒嗪-3-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.

BenchChem offers high-quality (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- DMPT 作为一种潜在的生物活性化合物,已通过催化方法合成。研究人员采用离子有机固体,如 1,3-双(羧甲基)咪唑鎓氯化物,作为 N-杂环与查耳酮迈克尔加成的催化剂。尽管逆迈克尔反应带来了挑战,但该方法可以以中等产率制备 DMPT。 查耳酮的制备和三唑迈克尔加成都表现出良好的绿色指标 .

- DMPT 作为钙钛矿太阳能电池的竞争者已被探索。 当与金纳米球嵌入时,它表现出 3.1 eV 的能带偏移,这可能有助于提高转换效率 .

- 虽然与 DMPT 没有直接关系,但对吡唑啉衍生物的研究显示出有趣的生物学效应。 进一步的研究可以探索 DMPT 的潜在生物活性 .

- 虽然这种特定化合物尚未得到广泛研究,但相关的 β-唑基酮因其抗 HIV-1 特性而受到研究。 DMPT 的结构特征可能使其成为进一步评估的有趣候选者 .

- β-杂芳基化羰基化合物的合成备受关注。DMPT 属于此类化合物,可以通过多种合成途径获得,包括氮杂迈克尔反应。 这些化合物是生物活性分子的宝贵前体 .

- DMPT 在结构上与 N-(2,4-二芳基四氢喹啉-1-基)呋喃-2-甲酰胺衍生物相关。 这些化合物已由商业起始试剂合成,并表现出潜在的生物活性 .

催化与有机合成

钙钛矿太阳能电池

生物活性

抗 HIV-1 活性

杂芳基化羰基化合物

二氢喹啉酮衍生物

生物活性

The compound (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its efficacy against various diseases, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

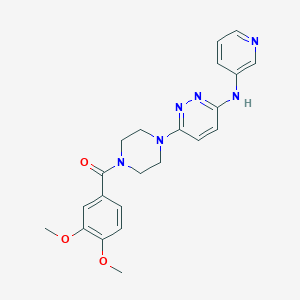

The molecular structure of the compound can be represented as follows:

This structure features a 3,4-dimethoxyphenyl group linked to a piperazine moiety that is further substituted with a pyridazine derivative. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing pyridazine and piperazine structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study investigated a series of pyridazine derivatives, revealing that those with electron-withdrawing groups displayed enhanced cytotoxicity against cancer cell lines such as A431 and HT29. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | 12.5 | Apoptosis induction |

| Compound B | HT29 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that similar compounds with piperazine and phenyl groups possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Research Findings:

A comparative study highlighted that modifications in the phenyl ring can enhance antimicrobial potency. For example, compounds with halogen substitutions exhibited improved activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Compounds incorporating pyridine and piperazine structures are known to modulate neurotransmitter systems, which may provide therapeutic benefits in neurodegenerative diseases.

Example:

A specific derivative was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death and enhanced cellular viability in models of neurotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the phenyl or piperazine rings can lead to variations in potency and selectivity.

- Dimethoxy Substitution: The presence of methoxy groups on the phenyl ring appears to enhance lipophilicity, facilitating better membrane permeability.

- Pyridazine Linkage: The pyridazine moiety contributes to the overall stability and interaction profile with biological targets.

- Piperazine Ring: This structural element is essential for binding affinity to various receptors involved in cancer and microbial pathways.

属性

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-30-18-6-5-16(14-19(18)31-2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-17-4-3-9-23-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEGPUAZDBVPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。